Methyl 3-(2,4-dichlorophenyl)-3-hydroxypropanoate

Description

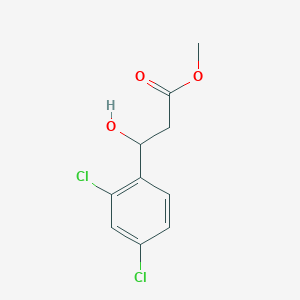

Methyl 3-(2,4-dichlorophenyl)-3-hydroxypropanoate (CAS: 1621506-45-3) is a chlorinated aromatic ester with a hydroxyl group on the propanoate chain. Its molecular formula is C₁₀H₁₀Cl₂O₃, and it features a 2,4-dichlorophenyl substituent attached to a hydroxypropanoate backbone. This compound is primarily used in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, and metal coordination complexes due to its reactive hydroxyl and ester functional groups .

Properties

Molecular Formula |

C10H10Cl2O3 |

|---|---|

Molecular Weight |

249.09 g/mol |

IUPAC Name |

methyl 3-(2,4-dichlorophenyl)-3-hydroxypropanoate |

InChI |

InChI=1S/C10H10Cl2O3/c1-15-10(14)5-9(13)7-3-2-6(11)4-8(7)12/h2-4,9,13H,5H2,1H3 |

InChI Key |

FNVQDTROGWTBIU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(C1=C(C=C(C=C1)Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,4-dichlorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2,4-dichlorophenyl)-3-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and residence time, leading to higher yields and improved efficiency compared to traditional batch reactors.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or its conjugate base.

Acidic Hydrolysis

-

Conditions : Concentrated HCl (37%) at reflux (100–110°C) for 4–6 hours.

-

Product : 3-(2,4-Dichlorophenyl)-3-hydroxypropanoic acid.

-

Mechanism : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water and subsequent elimination of methanol.

Basic Hydrolysis (Saponification)

-

Conditions : NaOH (2M) in aqueous ethanol (1:1 v/v) at 80°C for 2–3 hours.

-

Product : Sodium 3-(2,4-dichlorophenyl)-3-hydroxypropanoate.

-

Yield : >90% under optimized conditions.

Acylation of the Hydroxyl Group

The β-hydroxyl group participates in acetylation reactions, forming protected derivatives.

Acetylation with Acetic Anhydride

-

Conditions : Acetic anhydride (0.75 equiv) in tert-amyl alcohol at 0°C without base .

-

Catalyst : (−)-1 (2 mol%), a chiral acyl transfer catalyst .

-

Product : Methyl 3-(2,4-dichlorophenyl)-3-acetoxypropanoate.

-

Enantioselectivity : Up to 95.2% ee for the (S)-enantiomer .

-

Kinetic Resolution : Selectivity factor (s) = 107 for (S)-enantiomer retention .

| Reaction Parameter | Value |

|---|---|

| Temperature | 0°C |

| Catalyst Loading | 2 mol% |

| Conversion | 83.4% |

| Selectivity Factor (s) | 107 |

Nucleophilic Substitution at the Aromatic Ring

The 2,4-dichlorophenyl moiety undergoes regioselective substitution under specific conditions.

Chlorine Displacement

-

Conditions : CuCN (1.2 equiv) in DMF at 120°C for 8 hours.

-

Product : Methyl 3-(2-cyano-4-chlorophenyl)-3-hydroxypropanoate.

-

Yield : 65–70%.

Mechanism :

-

Oxidative addition of CuCN to the C–Cl bond.

-

Transmetallation and reductive elimination to form the C–CN bond.

Esterification and Transesterification

The methyl ester group can be modified via transesterification to produce alternative esters.

Transesterification with Ethanol

-

Conditions : H₂SO₄ (cat.) in excess ethanol at reflux (78°C) for 6 hours.

-

Product : Ethyl 3-(2,4-dichlorophenyl)-3-hydroxypropanoate.

-

Equilibrium Shift : Driven by excess ethanol and methanol removal.

Oxidation Reactions

The β-hydroxyl group is susceptible to oxidation, though steric hindrance from the dichlorophenyl group limits reactivity.

CrO₃-Mediated Oxidation

-

Conditions : CrO₃ in acetone at −20°C for 2 hours.

-

Product : Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate.

-

Yield : 45–50% due to competing side reactions.

Enzymatic and Catalytic Asymmetric Reactions

The compound serves as a substrate in kinetic resolutions for enantiomerically pure intermediates.

Lipase-Catalyzed Hydrolysis

Stability and Degradation

Thermal Degradation

-

Conditions : >200°C under inert atmosphere.

-

Products : 2,4-Dichlorophenol and methyl acrylate via retro-aldol cleavage.

Photodegradation

-

UV irradiation (λ = 254 nm) in methanol produces 2,4-dichlorobenzoic acid (15% yield after 48 hours).

Scientific Research Applications

Methyl 3-(2,4-dichlorophenyl)-3-hydroxypropanoate is a chemical compound with potential applications in pharmaceuticals and agrochemicals due to its biological activity. The presence of a dichlorophenyl group, along with hydroxyl and methyl ester groups, contribute to its unique chemical properties.

Potential Applications

- Pharmaceuticals this compound's biological activity makes it a candidate for pharmaceutical applications. Further research is needed to understand its specific mechanisms of action and potential off-target effects.

- Agrochemicals The dichlorophenyl group in this compound enhances its potential in agrochemical applications.

- Synthesis of PROTACs Methyl 3-hydroxypropanoate, which shares a similar structure, is an alkyl/ether-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs use the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Interactions with Biological Targets

Preliminary studies suggest that this compound interacts with various biological targets:

- Binding affinity with various biological targets

Mechanism of Action

The mechanism of action of Methyl 3-(2,4-dichlorophenyl)-3-hydroxypropanoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

- Methyl 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate Structure: Features a single chlorine substituent at the para position (4-chloro) and two methyl groups on the propanoate chain.

- (Z)-Methyl 3-(2,4-Dichlorophenyl)-3-Hydroxyacrylate Structure: Contains an α,β-unsaturated acrylate group instead of a saturated propanoate chain. Key Difference: The conjugated double bond in the acrylate moiety increases electrophilicity, making it more reactive in cycloaddition reactions. Crystal data (monoclinic, C10H8Cl2O3, Mr = 247.06) reveal a planar geometry, favoring π-π stacking interactions .

Functional Group Modifications

- Methyl 3-(2,4-Dichlorophenyl)-3-Oxopropanoate Structure: Replaces the hydroxyl group with a ketone (oxo) at the β-position. Key Difference: The oxo group enhances stability but reduces hydrogen-bonding capacity, altering solubility and coordination behavior with metals .

- Methyl 2-Chloro-3-(2,4-Dichlorophenyl)propanoate Structure: Introduces a chlorine atom at the α-position of the propanoate chain. Key Difference: The α-chloro substituent acts as a leaving group, facilitating nucleophilic displacement reactions, which is absent in the hydroxyl-bearing analog .

Structural and Physicochemical Properties

Biological Activity

Methyl 3-(2,4-dichlorophenyl)-3-hydroxypropanoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H10Cl2O3

- Molecular Weight : Approximately 249.09 g/mol

- Functional Groups : Hydroxyl group, methyl ester, dichlorophenyl moiety

The presence of the hydroxyl group enhances reactivity, while the dichlorophenyl group contributes to the compound's unique biological activity. Its structure allows for interaction with various biological targets, which may modulate enzyme activity or receptor binding .

Synthesis Methods

This compound can be synthesized through several methods:

- Esterification Reactions : Utilizing acid chlorides and alcohols under acidic conditions.

- Nucleophilic Substitution : Reacting dichlorophenyl derivatives with hydroxypropanoic acid.

- Biocatalytic Methods : Employing enzymes or whole cells for selective transformations .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, showing potential as a lead compound for drug development targeting infections.

Anti-inflammatory Effects

Research indicates that compounds with similar structures often exhibit anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

The biological activity of this compound is thought to be mediated through:

- Enzyme Modulation : The compound may interact with specific enzymes involved in metabolic pathways.

- Receptor Binding : It could bind to receptors influencing cellular signaling pathways.

- Topoisomerase Inhibition : Similar compounds have shown the ability to inhibit topoisomerases, which could lead to antiproliferative effects in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antimicrobial Activity Study :

- A study assessed the compound's efficacy against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) that suggests potential for therapeutic use.

- Anti-inflammatory Activity :

- Pharmacokinetic Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 2-(2,4-dichlorophenyl)-3-hydroxypropanoate | C10H10Cl2O3 | Different position of hydroxyl group; potential differences in activity |

| Lacosamide | C9H12ClN | Anticonvulsant properties; different functional groups affecting bioactivity |

| Methyl 3-hydroxybutyrate | C5H10O3 | Simpler structure; primarily involved in metabolic processes |

The comparison highlights the unique characteristics of this compound that may contribute to enhanced biological activities compared to structurally similar compounds .

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(2,4-dichlorophenyl)-3-hydroxypropanoate, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via esterification of the corresponding propanoic acid derivative or through condensation reactions. For example, (Z)-Methyl 3-(2,4-dichlorophenyl)-3-hydroxyacrylate was synthesized using 1,3-diketone intermediates, with crystallization from chloroform-methanol mixtures yielding high-purity crystals . Reaction temperature, solvent polarity, and catalyst selection (e.g., acid/base conditions) critically impact stereochemical outcomes and by-product formation. Evidence suggests that slow evaporation of solvents at room temperature enhances crystallinity .

Q. What analytical techniques are most effective for structural confirmation and purity assessment?

- X-ray crystallography : Provides definitive stereochemical data, as demonstrated for the (Z)-isomer .

- NMR spectroscopy : Key for verifying the hydroxy and ester functional groups, with chemical shifts for aromatic protons (2,4-dichlorophenyl) typically appearing in the δ 7.2–7.8 ppm range .

- HPLC : Essential for purity analysis, especially when optimizing synthetic protocols to minimize impurities like unreacted starting materials or stereoisomers .

Q. How should researchers handle stability and storage of this compound?

The compound is sensitive to moisture and heat. Store at 0–6°C in airtight containers under inert gas (e.g., nitrogen). Avoid prolonged exposure to light, as UV irradiation may degrade the hydroxypropanoate moiety. Safety protocols recommend using desiccants and monitoring for decomposition via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

Discrepancies in NMR or HPLC profiles often arise from:

- Stereochemical variations : The (Z)- and (E)-isomers may co-elute in HPLC; chiral columns or advanced techniques like circular dichroism (CD) spectroscopy are recommended .

- Residual solvents : Trace solvents (e.g., chloroform) from crystallization can alter NMR shifts. Use high-vacuum drying and deuterated solvents for analysis .

- By-product formation : Optimize reaction stoichiometry and monitor intermediates via LC-MS to identify unexpected adducts .

Q. What mechanistic insights exist for the compound’s role in coordination chemistry or biological systems?

1,3-Diketone derivatives of this compound are precursors for palladium(II) and platinum(II) complexes, which have applications in catalysis or medicinal chemistry. The hydroxy and ester groups act as chelating sites, with coordination behavior studied via X-ray diffraction and IR spectroscopy . For biological activity, structural analogs (e.g., bromuconazole) suggest potential antifungal properties, though empirical assays (e.g., MIC testing) are required to confirm activity .

Q. What computational methods are suitable for predicting reactivity or degradation pathways?

- DFT calculations : Model the electron density of the dichlorophenyl ring to predict regioselectivity in substitution reactions.

- Molecular dynamics simulations : Assess stability under varying pH or temperature conditions, aligning with experimental degradation studies .

- QSPR models : Correlate structural features (e.g., Cl substituent positions) with solubility or bioavailability .

Q. How can researchers design experiments to study the compound’s stability under physiological conditions?

- Hydrolytic degradation : Incubate the compound in buffered solutions (pH 1–9) at 37°C and monitor ester cleavage via HPLC-MS.

- Thermogravimetric analysis (TGA) : Quantify thermal decomposition thresholds, with degradation products identified using GC-MS .

Methodological Notes

- Stereochemical control : Use chiral auxiliaries or asymmetric catalysis to favor the desired isomer .

- Data validation : Cross-reference crystallographic data (e.g., CCDC entries) with in-house results to ensure reproducibility .

- Ethical considerations : Adhere to safety protocols (e.g., H303/H313/H333 codes) for handling chlorinated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.